
1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethylcyclopentyl group and a methyl group attached to the pyrazole ring
准备方法
The synthesis of 1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds as follows:
Starting Materials: Hydrazine derivative and 1,3-diketone.
Reaction Conditions: The reaction is carried out in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Procedure: The hydrazine derivative reacts with the 1,3-diketone to form the pyrazole ring through a cyclization reaction. The product is then purified by recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
化学反应分析
1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
作用机制
The mechanism of action of 1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one: This compound has a phenyl group instead of an ethylcyclopentyl group, leading to different chemical and biological properties.
1-(3-Methylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one: The presence of a methylcyclopentyl group instead of an ethylcyclopentyl group results in variations in reactivity and applications.
1-(3-Ethylcyclopentyl)-3-ethyl-1H-pyrazol-5(4H)-one: The substitution of a methyl group with an ethyl group can affect the compound’s solubility and interaction with biological targets.
属性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
2-(3-ethylcyclopentyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H18N2O/c1-3-9-4-5-10(7-9)13-11(14)6-8(2)12-13/h9-10H,3-7H2,1-2H3 |
InChI 键 |
HWUWNPZVVQUJSO-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(C1)N2C(=O)CC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


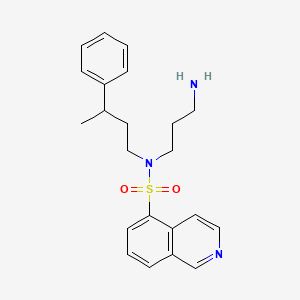
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876842.png)
![Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate](/img/structure/B12876851.png)
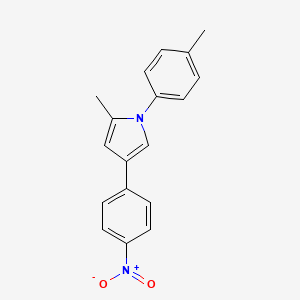
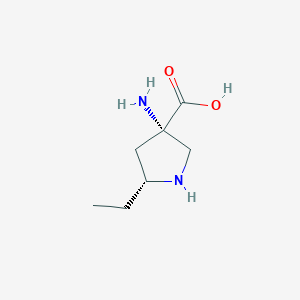
![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)
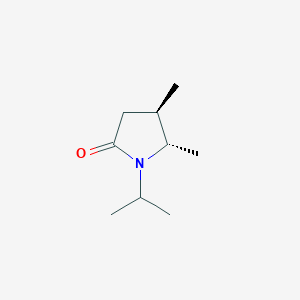
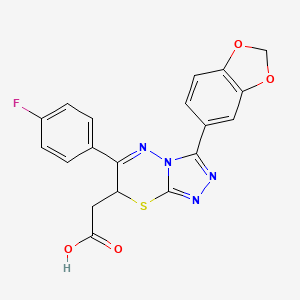

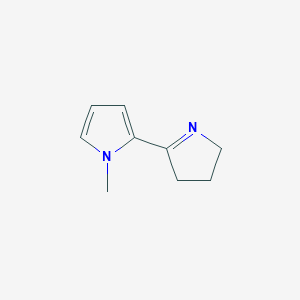
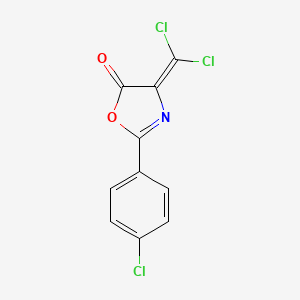
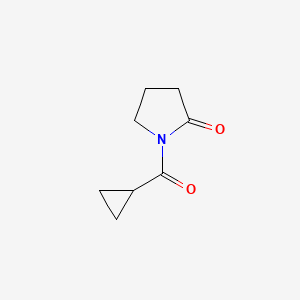
![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)
